molecular formula C16H15N3O5 B14446741 4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate CAS No. 78169-55-8

4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate

Katalognummer: B14446741
CAS-Nummer: 78169-55-8
Molekulargewicht: 329.31 g/mol
InChI-Schlüssel: LLKMBUMAESJVOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a nitrophenyl group and an azoxy linkage, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate typically involves the esterification of 4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenol with butanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The azoxy linkage can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted esters and phenols.

Wissenschaftliche Forschungsanwendungen

4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the azoxy linkage can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Nitrophenyl butanoate: Lacks the azoxy linkage but shares the nitrophenyl and ester groups.

    4-Aminophenyl butanoate: Contains an amino group instead of a nitro group.

    Azoxybenzene derivatives: Compounds with similar azoxy linkages but different substituents.

Uniqueness

4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate is unique due to the combination of its nitrophenyl group and azoxy linkage. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer

78169-55-8

Molekularformel

C16H15N3O5

Molekulargewicht

329.31 g/mol

IUPAC-Name

(4-butanoyloxyphenyl)imino-(4-nitrophenyl)-oxidoazanium

InChI

InChI=1S/C16H15N3O5/c1-2-3-16(20)24-15-10-4-12(5-11-15)17-18(21)13-6-8-14(9-7-13)19(22)23/h4-11H,2-3H2,1H3

InChI-Schlüssel

LLKMBUMAESJVOD-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)OC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)[N+](=O)[O-])[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.